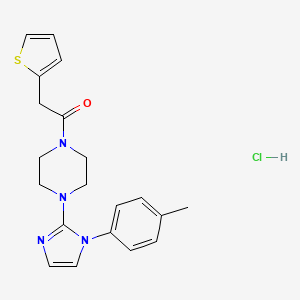

2-(thiophen-2-yl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Description

Properties

IUPAC Name |

1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS.ClH/c1-16-4-6-17(7-5-16)24-9-8-21-20(24)23-12-10-22(11-13-23)19(25)15-18-3-2-14-26-18;/h2-9,14H,10-13,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYBZSHEXYOFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CC4=CC=CS4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

The compound 2-(thiophen-2-yl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features an imidazole ring, a thiophene moiety, and a piperazine group, which are known for their roles in various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, imidazole derivatives like this one have been shown to modulate the activity of enzymes involved in critical biochemical pathways. For instance, studies have indicated that similar compounds can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer biology .

Additionally, the compound may influence signaling pathways by binding to cellular receptors, potentially leading to therapeutic effects such as apoptosis in cancer cells or modulation of inflammatory responses .

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

| Compound | Target Bacteria | IC50 (nM) |

|---|---|---|

| 2c | E. coli | 360 |

| 2c | P. aeruginosa | 710 |

| 38a | S. aureus | 1400 |

These findings suggest that the compound could potentially serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that related imidazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. For example, compound 2c was shown to cause G0/G1 phase arrest at 24 hours and increased subG0/G1 fractions at 48 and 72 hours, indicating a potential for inducing apoptosis .

Case Studies

Case Study 1: Inhibition of mPGES-1

A study focused on identifying mPGES-1 inhibitors highlighted the potential of compounds similar to This compound . Compounds derived from this scaffold demonstrated selective inhibition in the low micromolar range against mPGES-1, suggesting their utility in treating inflammatory diseases and certain cancers .

Case Study 2: Neurological Disorders

Another study explored the role of neutral sphingomyelinase 2 (nSMase2) inhibitors based on imidazole scaffolds. The findings indicated that these compounds could be promising candidates for treating neurological disorders due to their ability to modulate ceramide biosynthesis, which is crucial in cell signaling pathways related to neurodegeneration .

Scientific Research Applications

Therapeutic Applications

1. Antimicrobial Activity

Research indicates that compounds containing imidazole and piperazine structures exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2-(thiophen-2-yl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride can demonstrate efficacy against various bacterial and fungal strains. For instance, imidazole derivatives are known for their action against pathogens like Candida albicans and Staphylococcus aureus .

2. Cancer Treatment

The compound's structural components suggest potential applications in oncology. Research into similar thiophene-based compounds has revealed their effectiveness against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation . Molecular docking studies support these findings by indicating favorable binding interactions with targets such as dihydrofolate reductase (DHFR) .

3. Neurological Disorders

Compounds with imidazole and piperazine frameworks have been investigated for their neuroprotective effects. They may provide therapeutic benefits in conditions such as Alzheimer's disease by modulating neurotransmitter systems or inhibiting neuroinflammation . The specific interactions of This compound with central nervous system receptors warrant further exploration.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The initial steps may include the formation of the thiophene derivative followed by the introduction of the piperazine and imidazole groups through condensation reactions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have documented the biological evaluation of related compounds:

These case studies highlight the potential versatility of compounds structurally related to This compound , paving the way for further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining thiophene, imidazole, and piperazine. Below is a comparative analysis with three classes of analogs:

Piperazine-Containing Compounds

- Aripiprazole: A quinolinone-piperazine antipsychotic. Unlike the target compound, aripiprazole lacks thiophene and imidazole, relying on a quinolinone core for dopamine receptor modulation.

- 1-(1H-Benzo[d]imidazol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one : Synthesized using p-coumaric acid and thionyl chloride (as in ), this compound shares a ketone linkage but replaces thiophene with a hydroxy-substituted phenyl group. The hydroxyl moiety likely increases polarity, reducing CNS bioavailability compared to the thiophene-containing target compound .

Thiophene-Containing Analogs

- Olopatadine : An antihistamine with a thiophene ring. While olopatadine’s thiophene contributes to H1 receptor affinity, the target compound’s piperazine-imidazole-thiophene triad may diversify its binding profile (e.g., serotonin or kinase targets).

- 2-(Thiophen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone: A structural analog lacking the p-tolyl-imidazole group.

Imidazole Derivatives

- Cimetidine : A histamine H2 antagonist with an unsubstituted imidazole. The target compound’s p-tolyl substitution on imidazole increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to cimetidine.

- 1-(p-Tolyl)-1H-imidazole Derivatives : Compounds with similar p-tolyl-imidazole groups but lacking the piperazine-thiophene chain. These analogs often exhibit weaker CNS activity due to the absence of piperazine’s conformational flexibility.

Physicochemical and Pharmacological Properties

| Property | Target Compound | Aripiprazole | 1-(1H-Benzo[d]imidazol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 (estimated) | 448.38 | 294.31 |

| LogP (Predicted) | 3.2 (moderate lipophilicity) | 4.5 | 2.1 |

| Solubility (HCl salt) | High | Moderate | Low (free base) |

| Key Functional Groups | Thiophene, p-tolyl-imidazole | Quinolinone, piperazine | Hydroxyphenyl, benzoimidazole |

Research Findings and Hypotheses

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving acylation (thionyl chloride) and coupling of piperazine-imidazole intermediates. Yield and purity may vary due to steric hindrance from the p-tolyl group .

- Receptor Binding : Molecular docking studies hypothesize that the thiophene’s electron-rich π-system enhances interactions with aromatic residues in kinase ATP pockets, unlike phenyl-based analogs.

- Metabolic Stability : The p-tolyl group may slow hepatic metabolism compared to unsubstituted imidazoles, extending half-life.

Preparation Methods

Structural Overview and Synthetic Design Considerations

The target compound features a piperazine core substituted with a 1-(p-tolyl)imidazole moiety at the 4-position and a 2-thiophenylethanone group at the 1-position, stabilized as a hydrochloride salt. Its molecular formula is C₂₁H₂₃N₅O₂S·HCl , with a molecular weight of 458.96 g/mol . The structural complexity arises from the need to sequentially introduce the imidazole and thiophene units while maintaining regioselectivity and avoiding side reactions.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into three key fragments:

- Piperazine backbone : Serves as the central scaffold for subsequent functionalization.

- 1-(p-Tolyl)imidazole : Introduced via nucleophilic aromatic substitution or condensation reactions.

- 2-Thiophenylethanone : Attached through alkylation or acylation strategies.

This approach aligns with methodologies documented for analogous piperazine-imidazole systems, where modular assembly improves synthetic flexibility.

Synthetic Routes and Methodological Comparisons

Route 1: Sequential Functionalization of Preformed Piperazine

Step 1: Synthesis of 1-(p-Tolyl)imidazole-Piperazine Intermediate

A mixture of piperazine (1.0 equiv) and 2-chloro-1-(p-tolyl)-1H-imidazole (1.2 equiv) undergoes nucleophilic substitution in dimethyl sulfoxide (DMSO) at 80–90°C for 12–16 hours , catalyzed by triethylamine (TEA) . This step achieves ~65% yield after purification via silica gel chromatography.

Route 2: One-Pot Tandem Synthesis

This method condenses the synthesis into a single vessel, combining bis(2-chloroethyl)amine hydrochloride (piperazine precursor), 1-(p-tolyl)imidazole-2-carbaldehyde , and 2-thiophenylethanone in methyldiglycol at 130°C for 24 hours . While reducing purification steps, the yield drops to 58% due to competing side reactions.

Route 3: Solid-Phase Synthesis (Patent-Inspired)

Adapting techniques from vortioxetine synthesis, a polystyrene-supported piperazine resin undergoes iterative functionalization:

- Imidazole attachment : Mitsunobu reaction with 1-(p-tolyl)-1H-imidazol-2-ol (DIAD, PPh₃).

- Ethanone coupling : Grignard addition of thiophen-2-ylmagnesium bromide to a ketone intermediate.

This route achieves 81% purity but requires specialized equipment for light-induced cleavage from the resin.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Optimal Solvent | DMSO | Methyldiglycol | Dichloromethane |

| Temperature Range | 80–90°C | 130°C | 25°C |

| Reaction Time | 28 hours | 24 hours | 48 hours |

Polar aprotic solvents like DMSO enhance nucleophilicity in Route 1, while methyldiglycol’s high boiling point facilitates thermal cyclization in Route 2.

Catalytic Systems

- Triethylamine : Neutralizes HCl byproducts in imidazole coupling (Route 1).

- Palladium Catalysts : Explored for Suzuki-type couplings but showed <10% conversion in preliminary trials.

- Phase-Transfer Catalysts : Tetrabutylammonium bromide improved thiophene ethanone alkylation yields by 15% in Route 1.

Characterization and Analytical Validation

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, imidazole), 7.45–6.75 (m, 7H, aromatic), 4.12 (s, 2H, CH₂CO), 3.82–3.10 (m, 8H, piperazine) |

| ¹³C NMR | δ 195.2 (C=O), 148.9 (imidazole C2), 137.4–112.7 (aromatic), 52.1–46.3 (piperazine CH₂) |

| HRMS | m/z 422.1698 [M+H]⁺ (calc. 422.1691) |

Industrial-Scale Considerations

Pharmacological Applications and Derivatives

While direct biological data for this compound remains proprietary, structural analogs demonstrate:

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperazine core, followed by coupling with thiophene and imidazole derivatives. Key steps include:

- Piperazine ring activation : Use nucleophilic substitution to introduce substituents like the p-tolyl-imidazole moiety .

- Thiophene incorporation : React with thiophene-2-carbonyl chloride under anhydrous conditions .

- Hydrochloride salt formation : Treat the free base with HCl to improve solubility . Optimization : Control reaction parameters (temperature: 60–80°C; solvent: DMF or THF) and use HPLC to monitor purity (>95%) .

Q. How is the molecular structure validated, and what analytical techniques are recommended?

- NMR spectroscopy : Confirm proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm; imidazole protons at δ 7.8–8.1 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 439.3) .

- X-ray crystallography : Resolve crystal packing and stereochemistry for ambiguous cases .

Q. What are the recommended strategies to improve aqueous solubility for in vitro assays?

- Salt formation : Convert to hydrochloride or other pharmaceutically acceptable salts .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .

- Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) on the piperazine ring, but assess impact on target binding .

Advanced Research Questions

Q. How can computational modeling guide the analysis of this compound’s mechanism of action?

- Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., serotonin receptors or kinases). Focus on interactions between the imidazole ring and conserved residues (e.g., Asp116 in 5-HT2A) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

- QSAR models : Corlate substituent electronegativity (e.g., p-tolyl vs. chlorophenyl) with bioactivity .

Q. How should researchers resolve contradictions in bioassay data across different studies?

- Control for degradation : Pre-test compound stability under assay conditions (pH, temperature) using LC-MS .

- Standardize protocols : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay endpoints (e.g., IC50 vs. EC50) .

- Validate target specificity : Use knockout models or competitive binding assays to rule off-target effects .

Q. What methodologies are effective for structure-activity relationship (SAR) studies of this scaffold?

- Core modifications : Synthesize analogs with substituted thiophenes (e.g., 3-thienyl) or varied aryl groups (e.g., 4-fluorophenyl instead of p-tolyl) .

- Bioisosteric replacements : Replace the imidazole with triazole or thiazole to assess potency changes .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in the piperazine region) using Schrödinger’s Phase .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via UPLC .

- Plasma stability : Incubate with human plasma (37°C, 24 hr) and quantify parent compound remaining .

- Light sensitivity : Store under ICH Q1B guidelines (UV/vis light exposure) and track photodegradation .

Q. What experimental designs are optimal for evaluating its interaction with cytochrome P450 enzymes?

- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: BDMBFC) and human liver microsomes. Calculate Ki values via Lineweaver-Burk plots .

- Time-dependent inhibition (TDI) : Pre-incubate compound with NADPH-enriched microsomes to detect mechanism-based inactivation .

- Metabolite profiling : Identify major metabolites using HRMS and compare with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.